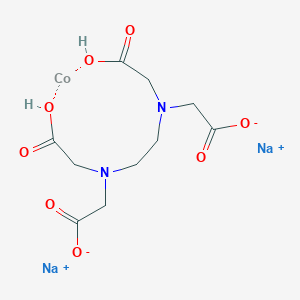

C10H14CoN2Na2O8

Description

Properties

CAS No. |

15137-09-4 |

|---|---|

Molecular Formula |

C10H14CoN2Na2O8 |

Molecular Weight |

395.14 g/mol |

IUPAC Name |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt |

InChI |

InChI=1S/C10H16N2O8.Co.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1/p-2 |

InChI Key |

ULJJVEZLQWBJLT-UHFFFAOYSA-L |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Co] |

Other CAS No. |

15137-09-4 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

14931-83-0 (Parent) |

Origin of Product |

United States |

Elucidation of Coordination Chemistry and Mechanistic Pathways

Fundamental Principles of EDTA Chelation with Cobalt Ions

The interaction between cobalt ions and EDTA is governed by the principles of coordination chemistry, where the polydentate nature of the EDTA ligand leads to the formation of a highly stable complex.

Ethylenediaminetetraacetic acid (EDTA) is a classic example of a hexadentate ligand, meaning it has six donor atoms that can bind to a central metal ion. patsnap.comwikipedia.orgjove.com These donor sites are the two nitrogen atoms of the ethylenediamine (B42938) backbone and the four oxygen atoms from the four carboxylate groups. doubtnut.compurdue.edu When EDTA coordinates with a transition metal ion such as cobalt(II), it wraps around the metal ion, occupying all six octahedral coordination sites. williams.edu This forms a stable, cage-like structure with the cobalt ion at its center. ontosight.aijove.com The geometry of the resulting [Co(EDTA)]²⁻ complex is typically octahedral, a common arrangement for hexacoordinate transition metal complexes. ontosight.aipurdue.eduresearchgate.net This multidentate binding is known as chelation, and the resulting complex benefits from enhanced stability due to the chelate effect. vedantu.com

The formation of a metal-EDTA complex is an equilibrium reaction. The affinity of EDTA for a metal ion is quantified by the stability constant (K_f), also known as the formation constant. A high K_f value indicates a strong interaction and a very stable complex. The chelation of cobalt(II) by EDTA is characterized by a high stability constant, reflecting a strong binding affinity. patsnap.comwilliams.edu The log K_f value for the [Co(EDTA)]²⁻ complex is reported to be 16.45. laboratorynotes.com

| Metal Ion-EDTA Complex | log K_f | Reference |

|---|---|---|

| Ca²⁺–EDTA | 10.65 | laboratorynotes.com |

| Cd²⁺–EDTA | 16.5 | laboratorynotes.com |

| Co²⁺–EDTA | 16.45 | laboratorynotes.com |

| Al³⁺–EDTA | 16.4 | laboratorynotes.com |

Formation Mechanisms of Mono- and Dicobalt Edetate Complexes

The formation of cobalt edetate complexes involves the creation of strong coordinate covalent bonds and can lead to both mononuclear and polynuclear species depending on the reaction conditions.

[Co(H₂O)₆]²⁺ (aq) + EDTA⁴⁻ (aq) → [Co(EDTA)]²⁻ (aq) + 6H₂O (l) savemyexams.com

Under specific conditions, EDTA can act as a bridging ligand to form polynuclear complexes, such as dicobalt edetate. patsnap.comchemistrytalk.org In a dicobalt edetate complex, a single EDTA ligand coordinates to two cobalt ions simultaneously. patsnap.com The EDTA molecule holds the two metal centers in close proximity, with each cobalt ion typically being coordinated by one of the two iminodiacetate (B1231623) [(⁻OOCCH₂)₂N-] fragments of the EDTA ligand. patsnap.comneliti.com This bridging capability allows for the construction of more complex molecular architectures. In such polynuclear systems, the coordination sphere of each cobalt ion is often completed by other secondary ligands present in the solution. neliti.com

Electronic Structure Investigations and Bonding Character

The properties and reactivity of the cobalt-EDTA complex are fundamentally dictated by its electronic structure. Advanced spectroscopic techniques and computational chemistry have provided deep insights into the d-orbital configurations and bonding within the complex. bohrium.comrsc.org

Investigations using methods such as photoelectron spectroscopy and density functional theory (DFT) calculations have elucidated the electronic properties of the [Co(EDTA)]²⁻ complex. bohrium.comrsc.org For the cobalt(II) ion, which has a d⁷ electron configuration, calculations predict that the high-spin state is the most stable energetic configuration within the EDTA complex. chemrxiv.org In this state, the d-electrons are arranged to maximize the total spin, which influences the magnetic properties and reactivity of the complex.

The electronic structure of the central cobalt ion has a direct effect on the geometry of the binding pocket and the spectroscopic signatures of the complex. bohrium.comchemrxiv.org The interaction between the cobalt d-orbitals and the ligand orbitals from EDTA's nitrogen and oxygen donors defines the nature of the coordinate bonds. core.ac.uk Infrared spectroscopy studies show that the vibrational modes of the carboxylate (OCO) groups in EDTA are sensitive probes of the metal's electronic structure and coordination number. chemrxiv.orgacs.org For the cobalt complex, these studies reveal complex spectral features that are indicative of its specific coordination geometry and high-spin electronic state. bohrium.comchemrxiv.org

| Property | Finding | Reference |

|---|---|---|

| Metal Ion Configuration | d⁷ | neliti.com |

| Predicted Ground State | High-Spin | chemrxiv.org |

| Coordination Geometry | Hexacoordinated, Octahedral | ontosight.airesearchgate.netrsc.org |

| Bonding Character | Coordinate covalent bonds from 2 N and 4 O donor atoms of EDTA to the Co(II) center. | patsnap.comontosight.ai |

Application of Photoelectron Spectroscopy for Intrinsic Electronic States

Photoelectron spectroscopy (PES) and X-ray photoelectron spectroscopy (XPS) have proven to be powerful tools for directly probing the intrinsic electronic states of cobalt-EDTA complexes. By measuring the binding energies of electrons, these techniques provide valuable insights into the electronic structure and oxidation states of the constituent atoms.

A systematic study employing cryogenic mass-selected negative ion photoelectron spectroscopy (NIPES) on a series of [EDTA·M(III)]⁻ complexes, including cobalt, revealed distinct spectral features. rsc.orgrsc.orgresearchgate.net The transition metal complexes with d electrons, such as cobalt, exhibited an additional spectral band at a lower electron binding energy compared to complexes with metals without d electrons. rsc.org This observation highlights the direct involvement of the cobalt d-orbitals in the electronic structure of the complex. Quantum chemical calculations have been instrumental in assigning the observed spectral bands and elucidating the geometric and electronic structures of these complexes. rsc.orgrsc.org

For divalent transition metal-EDTA complexes, [EDTA·TM(II)]²⁻, PES studies in conjunction with theoretical calculations have shown that the least bound electrons are derived from the transition metal d-electrons, with significant contributions from the EDTA ligand. rsc.org This contrasts with the calcium(II)-EDTA complex, where electron detachment occurs entirely from the ligand. rsc.org The electron spin density differences calculated between the anionic and dianionic species further support the localization of the detached electron. rsc.org

X-ray photoelectron spectroscopy has also been utilized to investigate EDTA-metal chelates. A nearly linear relationship has been observed between the chemical shifts of the N(1s) electron binding energies and the calculated charge on the nitrogen atoms, providing a means to experimentally probe the charge distribution within the chelate. oup.com In studies of EDTA-functionalized porous microspheres for cobalt ion adsorption, XPS analysis confirmed an electron-donation behavior from the adsorbent to the Co²⁺ ion, indicating the formation of a chemical bond. rsc.org

Quantum Chemical Computations and Density Functional Theory Applications

Quantum chemical computations, particularly Density Functional Theory (DFT), have become indispensable for understanding the intricacies of cobalt-EDTA complexes. These theoretical approaches provide detailed information on geometric and electronic structures, reaction mechanisms, and spectroscopic properties that can be challenging to obtain solely through experimental means.

DFT calculations have been extensively used to investigate the complexation reactions of EDTA with various metal cations, including Co²⁺. acs.orgnih.gov These studies often employ a mixed cluster/continuum model to account for the hydration of the metal ion and treat the complexation as a substitution reaction of coordinated water molecules by the EDTA ligand. acs.orgnih.gov Thermodynamic cycles are constructed to evaluate the free energy changes for both hydration and complexation, providing insights into the stability of the resulting complexes. acs.orgnih.gov The stability of metal-EDTA complexes has been shown to correlate with the extent of metal-to-ligand charge transfer. acs.orgnih.gov

In the context of the hydrothermal destruction of Co-EDTA complexes, quantum chemistry simulations have been used to propose possible intermediate structures formed during the electron transfer from EDTA to Co(III) ions. iaea.org These calculations are crucial for understanding the degradation pathways of these stable complexes. Similarly, DFT simulations have supported experimental findings on the significant potential of EDTA-functionalized porous microspheres for adsorbing Co²⁺ ions from water. rsc.orgrsc.org

Furthermore, DFT calculations have been instrumental in rationalizing the infrared (IR) spectra of metal-EDTA complexes. The influence of the electronic structure of the chelated metal ion on the IR signatures, particularly the OCO stretching modes of the carboxylate groups, has been elucidated. bohrium.comchemrxiv.org These computational studies, in conjunction with experimental IR spectroscopy, provide insights into the coordination isomers present in solution. bohrium.com For instance, in the case of Co(II)-EDTA, pentacoordinated structures have been found to be nearly isoenergetic with hexacoordinated ones, explaining certain features in the observed spectra. bohrium.com

The following table summarizes key findings from DFT studies on cobalt-EDTA and related systems:

| Study Focus | Key Findings from DFT | References |

| Metal-EDTA Complexation | Stability correlates with metal-to-ligand charge transfer; [M(EDTA)]²⁻ is more stable than [M(S,S-EDDS)]²⁻ conformers. | acs.org, nih.gov |

| Co-EDTA Destruction | Proposed intermediate structures for electron transfer from EDTA to Co(III). | iaea.org |

| Co²⁺ Adsorption | Thermodynamic favorability of polar functional groups interacting with Co²⁺. | rsc.org, rsc.org |

| IR Spectroscopy of Metal-EDTA | Electronic structure of the metal ion influences IR patterns; high-spin states are predicted to be the lowest in energy for Co(II). | bohrium.com, usc.edu, chemrxiv.org |

| Ni(II)-edta type complexes | Aided in the assignment of IR and UV-Vis spectral data and analysis of electronic transitions. | tandfonline.com |

Spin State Analysis and Molecular Orbital Theory in Cobalt-EDTA Systems

The spin state of the cobalt center and the nature of the molecular orbitals are fundamental to the reactivity and electronic properties of cobalt-EDTA complexes. Theoretical and experimental studies have provided a detailed picture of these aspects.

For Co(III)-EDTA, which is a d⁶ complex, quantum chemical calculations indicate that the singlet (low-spin) state is energetically more stable than the quintet (high-spin) state by 0.37 eV. rsc.org This is consistent with the generally observed low-spin nature of octahedral Co(III) complexes. In contrast, for Co(II)-EDTA, a d⁷ system, DFT calculations predict that the high-spin quartet state is the lowest in energy. bohrium.comchemrxiv.orgusc.edu This prediction is corroborated by the good match between the computed IR spectra for the high-spin state and the experimental spectra. chemrxiv.orgusc.edu The unpaired electrons in the high-spin Co(II)-EDTA complex are localized on the metal center. chemrxiv.orgusc.edu

Molecular orbital (MO) analysis provides further insights into the bonding and electron distribution within these complexes. For the [EDTA·M(III)]⁻ series, MO analysis reveals that for the cobalt complex, the electron detachment process in photoelectron spectroscopy involves contributions from both the metal and the ligand. rsc.org This is in contrast to the vanadium complex where detachment is primarily from the metal, and the aluminum and scandium complexes where it is from the ligand. rsc.org

In the case of divalent [EDTA·M(II)]²⁻ complexes, MO analysis of the highest occupied molecular orbitals (HOMOs) indicates that the least bound electrons are derived from the metal d-electrons but with significant ligand contributions. rsc.org The extent of this ligand modulation, or the "non-innocence" of the EDTA ligand in the oxidation process, varies across the transition metal series. rsc.org Electron spin density difference calculations between the [EDTA·M(III)]⁻ and [EDTA·M(II)]²⁻ states provide a qualitative picture of where the least bound electrons are being detached from. rsc.org

The table below presents a summary of the spin states and key molecular orbital characteristics for cobalt-EDTA complexes.

| Complex | Cobalt Oxidation State | d-electron Count | Ground Spin State | Key Molecular Orbital Features | References |

| [Co(EDTA)]⁻ | +3 | 6 | Singlet (Low-spin) | Detachment involves both metal and ligand orbitals. | rsc.org, rsc.org |

| [Co(EDTA)]²⁻ | +2 | 7 | Quartet (High-spin) | Unpaired electrons are localized on the cobalt center; HOMO has both metal and ligand character. | bohrium.com, rsc.org, usc.edu, chemrxiv.org |

Ligand Field Theory and Its Impact on Metal-Ligand Interactions

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure, bonding, and spectroscopic properties of transition metal complexes like cobalt-EDTA. It describes the interaction between the metal d-orbitals and the ligands, leading to a splitting of the d-orbital energies. The nature of this interaction in cobalt-EDTA complexes has been a subject of interest, with EDTA sometimes characterized as a strong-field and at other times a weak-field ligand. usc.edu

The spectrochemical series, which ranks ligands based on the magnitude of the d-orbital splitting (Δo) they induce, can be used to predict the spin state of a complex. For Co(III) (a d⁶ ion), the large Δo produced by many ligands leads to a low-spin configuration. In the case of [Co(EDTA)]⁻, the complex is indeed low-spin, indicating that EDTA acts as a sufficiently strong-field ligand to overcome the spin-pairing energy.

For Co(II) (a d⁷ ion), the situation is more nuanced. DFT calculations and experimental evidence suggest that [Co(EDTA)]²⁻ is a high-spin complex. bohrium.comchemrxiv.orgusc.edu This implies that for Co(II), the ligand field splitting induced by EDTA is not large enough to force electron pairing. The flexibility of the EDTA ligand allows it to accommodate different metal ions, and the electronic structure of the chelated ion, in turn, affects the interaction with the EDTA binding pocket. bohrium.comchemrxiv.org

The metal-ligand interactions in cobalt-EDTA complexes also influence their kinetic lability. For instance, the substitution of water ligands in [Co(H₂O)₆]²⁺ by EDTA is an energetically favorable reaction. savemyexams.com The resulting [Co(EDTA)]²⁻ complex is significantly more stable.

Kinetic Studies of Complex Formation and Ligand Exchange Reactions Involving Cobalt-EDTA

The kinetics of the formation of cobalt-EDTA complexes and the exchange of ligands with these complexes are crucial for understanding their behavior in various chemical and biological systems.

The formation of the Co(II)-EDTA complex from the reaction of Co²⁺ ions with EDTA is generally fast, with studies indicating that the complex is formed almost instantaneously under certain conditions. researchgate.net The kinetics of this complex formation can be influenced by factors such as pH and the presence of other species. For example, the formation of the cobalt(II)-2,4-dihydroxyacetophenone oxime complex is inhibited by the presence of EDTA, highlighting the competitive nature of EDTA complexation. niscpr.res.in

Ligand exchange reactions involving cobalt-EDTA complexes have also been extensively studied. The substitution of water ligands in the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, by EDTA is a well-known example. savemyexams.com This reaction results in a significant increase in stability, a phenomenon known as the chelate effect. scienceinfo.com The rate of ligand substitution in cobalt complexes can be influenced by the nature of the other ligands present. For instance, the ligand substitution reactions of a labilized chromium(III) complex, [(NH₃)₅Co{(edta)Cr(H₂O)}]²⁺, have been investigated to understand the factors controlling reactivity. acs.org

Kinetic evidence has also been used to probe the structure of the Co(II)-EDTA complex in aqueous solution. acs.orgacs.org By reacting the complex with various oxidants at different acidities and examining the resulting Co(III) species, researchers have inferred the nature of the coordination in the initial Co(II) complex. acs.org Some studies have suggested that in acidic solutions, a protonated form, [Co(HEDTA)(H₂O)]⁻, is the predominant species, where EDTA acts as a quinquedentate ligand with a free carboxylate arm. tsijournals.com

The exchange of a metal ion in a metal-EDTA complex with a free metal ion is another important kinetic process. These reactions are generally fast, often completing in under 30 minutes, and appear to be more affected by pH than by the concentrations of the reacting species. researchgate.net In general, a metal ion in a metal-EDTA complex can be replaced by a free metal ion that forms a more stable complex with EDTA. researchgate.net

Redox Chemistry and Associated Mechanistic Insights of Cobalt-EDTA Complexes

The redox chemistry of cobalt-EDTA complexes is rich and varied, with the cobalt center readily cycling between the +2 and +3 oxidation states. This property is central to its role in various chemical and biological processes.

The standard reduction potential for the [Co(EDTA)]⁻/[Co(EDTA)]²⁻ couple is approximately +0.60 V. libretexts.org The redox behavior can be influenced by the surrounding environment. For example, in reducing conditions comparable to those in the rumen, Co(III)-EDTA can be reduced to Co(II)-EDTA, which may subsequently dissociate. nih.gov

The mechanisms of electron transfer reactions involving cobalt-EDTA have been a major focus of study. These reactions can proceed through either an outer-sphere or an inner-sphere mechanism. libretexts.orgrsc.org In an outer-sphere mechanism, the coordination spheres of the reactants remain intact, and the electron is transferred directly between them. rsc.org The reduction of [Co(EDTA)]⁻ by [Co(sep)]²⁺ (sep = sepulchrate) is an example of an outer-sphere electron transfer. mdpi.com

In an inner-sphere mechanism, a bridging ligand is shared between the two metal centers, facilitating electron transfer. libretexts.org The oxidation of [Co(II)EDTA] by chromium(VI) in an acidic medium has been studied, and a detailed mechanism has been proposed. tsijournals.com Similarly, the copper(II)-catalyzed reduction of [Co(EDTA)]⁻ by L-ascorbic acid and hydrazine (B178648) has been investigated, with evidence for both inner-sphere and outer-sphere pathways depending on the specific reactants. abu.edu.ng

The oxidation of Co(II)-EDTA to Co(III)-EDTA can be achieved by various oxidants, including periodate (B1199274) and even molecular oxygen, particularly in the presence of ligands that stabilize the Co(III) state. docbrown.info The reaction of EDTA with Co(III)OOH (heterogenite) can lead to both ligand-assisted dissolution, forming dissolved Co(III) species, and reductive dissolution, yielding Co(II) and oxidized EDTA products. dss.go.thresearchgate.net

The redox properties of cobalt-EDTA have also been harnessed in the development of stimuli-responsive materials and imaging agents. For instance, the reversible optical redox chemistry of [P₆,₆,₆,₁₄][Co(EDTA)] has been demonstrated, where the complex cycles between Co(II) and Co(III) states upon application of a voltage. researchgate.net Furthermore, redox-activated MRI contrast agents based on cobalt complexes have been designed to switch between a paramagnetic Co(II) state (MRI-active) and a diamagnetic Co(III) state (MRI-silent) in response to the redox environment. researchgate.net

Mechanistic Insights into Cobalt-Mediated Catalytic Processes

The ability of cobalt to cycle between oxidation states makes cobalt-EDTA and related complexes effective catalysts in a variety of reactions. Understanding the underlying mechanisms is key to optimizing their catalytic performance.

In the catalytic degradation of pollutants, cobalt complexes play a significant role. For instance, the sonocatalytic degradation of EDTA in the presence of a Co₃O₄/TiO₂ catalyst involves the oxidation of Co(II) to Co(III) by reactive radicals, followed by the oxidation of EDTA by the Co(III) center. researchgate.net In another approach, contact-electro-catalysis using an inert fluorinated ethylene (B1197577) propylene (B89431) (FEP) powder has been shown to promote the decomplexation of Co(II)-EDTA. rsc.org The proposed mechanism involves the generation of reactive oxygen species that disrupt the complex and oxidize the central cobalt atom to Co(III), which can then be precipitated under alkaline conditions. rsc.org

Cobalt-EDTA complexes have also been implicated in mediating oxidative DNA damage. nsf.gov The mechanism is thought to involve the generation of reactive oxygen species by the cobalt complex.

In the context of ligand substitution reactions, activated carbon has been shown to act as a catalyst for the reaction between the inert [Co(NH₃)₅Cl]²⁺ complex and EDTA. oup.com The proposed mechanism involves a chain reaction where the activated carbon acts as an electron-transfer mediator, initiating the substitution by transferring an electron to the cobalt(III) complex. oup.com

The role of free cobalt ions versus the intact complex in catalysis is an important consideration. In some systems, it has been suggested that free Co²⁺ ions are the source of the true active species. nih.gov Trapping experiments using EDTA are often employed to test for the involvement of free cobalt ions; the lack of suppression of catalytic activity upon EDTA addition can suggest that the intact complex is the active catalyst. nih.govacs.org

In the electrochemical oxygen evolution reaction (OER), cobalt-based catalysts are highly effective. The mechanism often involves the dynamic equilibrium of Co²⁺/³⁺ and Co³⁺/⁴⁺ redox states. rsc.org Studies on heterogeneous molecular catalysts with cobalt active sites aim to understand and control these redox-mediated mechanisms to enhance catalytic efficiency. rsc.org High-valent cobalt-oxo complexes are often proposed as key reactive intermediates in these oxidative transformations. mdpi.com

Influence of Ligand Design on Reaction Stereochemistry

The stereochemistry of reactions involving cobalt-EDTA and related aminopolycarboxylate complexes is profoundly influenced by the structure of the ligand. The inherent chirality of the [Co(EDTA)]⁻ complex, which can exist as ∆ and Λ enantiomers, and the conformational constraints imposed by the chelate rings are critical in determining the stereoselectivity of its interactions.

Modifications to the ethylenediamine backbone of the EDTA ligand have been a key area of investigation. Replacing the ethylenediamine bridge with propylenediamine (in pdta) or 1,2-cyclohexanediamine (B1199290) (in cdta) introduces steric bulk and alters the chelate ring conformations, which in turn affects stereoselectivity in electron transfer reactions. For example, in the reaction with [Co(en)₃]²⁺, the stereoselectivity (measured as the ratio of rate constants for the Δ-Λ and Δ-Δ reactions, kΔΛ/kΔΔ) is similar for [Co(edta)]⁻, [Co(pdta)]⁻, and [Co(cdta)]⁻ in aqueous solution, but shows a more pronounced difference in dimethyl sulfoxide (B87167) (Me₂SO). This highlights the interplay between ligand structure and the solvent environment in dictating stereochemical outcomes.

The conformation of the chelate rings is also a determining factor. For instance, in the oxidation of cobalt(II) with [Δ-Co(edta)]⁻ in the presence of trans-1,2-diaminocyclohexane (chxn), three different conformational isomers of the resulting [Co(chxn)₃]³⁺ product are formed with varying degrees of stereoselectivity. rsc.org Similarly, substituting the ethylene diamine backbone with a six-membered 1,3-propanediamine ring (in 1,3-pdta) leads to different structural preferences and conformations, such as a twist-boat conformation for the diamine chelate ring. researchgate.netresearchgate.net

Structural studies reveal that hydrogen bonding plays a crucial role in stereoselective interactions. In the ion pair between [Co(en)₃]³⁺ and [Co(edta)]⁻, the interaction is primarily governed by hydrogen bonding between the N-H groups of the cation and the carboxylate oxygens of the anion. mdpi.comrsc.org The stereospecificity of these interactions is often directed along the molecular C₂-axis of the complexes. mdpi.comdigitallibrary.co.in For example, the interaction between Λ-[Co(en)₃]³⁺ and ∆-[Co(edta)]⁻ occurs along the C₂-axis of the [Co(en)₃]³⁺. mdpi.com This directed interaction is fundamental to understanding chiral induction in electron transfer reactions. mdpi.comdigitallibrary.co.in The unique arrangement of the carboxylate groups in [Co(edta)]⁻ creates pseudo-C₃ faces that flank the C₂ axis, and the helicity of these faces is key to the chiral discrimination process. mdpi.comdigitallibrary.co.in

| Reactants | Solvent | Key Finding | Reference |

| [Co(edta)]⁻, [Co(pdta)]⁻, [Co(cdta)]⁻ + [Co(en)₃]²⁺ | Aqueous | The ratio of rate constants kΔΛ/kΔΔ is ~1.2 for all three reactions. | |

| [Co(edta)]⁻, [Co(pdta)]⁻, [Co(cdta)]⁻ + [Co(en)₃]²⁺ | Me₂SO | The ratio of rate constants kΔΛ/kΔΔ increases to ~2.0-2.1 for all three reactions. | |

| [Δ-Co(edta)]⁻ + Co(II) in trans-1,2-diaminocyclohexane | - | Stereoselective formation of [Co(chxn)₃]³⁺ conformational isomers. | rsc.org |

| [Co(sep)]³⁺ + [Co(edta)]⁻ | - | Hetero-chiral stereospecificity is observed, driven by hydrogen bonding along the molecular C₂-axes. | mdpi.com |

| [Co(en)₃]³⁺ + [Co(edta)]⁻ | - | Hydrogen bonding between the complexes' C₂-axes and equatorial carboxylates is the key interaction for stereoselectivity. | mdpi.comdigitallibrary.co.in |

Investigation of Electron Transfer Pathways in Cobalt-Catalyzed Transformations

The electron transfer reactions of cobalt-EDTA complexes can proceed through two primary mechanistic pathways: outer-sphere and inner-sphere. rsc.org The preferred pathway is dependent on the nature of the reactants, the solvent, and the experimental conditions.

Outer-Sphere Electron Transfer: In an outer-sphere mechanism, the coordination shells of both the oxidant and reductant remain intact during the electron transfer event. rsc.org The electron tunnels directly between the metal centers. This pathway is common for cobalt-EDTA complexes, especially when the complex is substitution-inert or when the reacting partner lacks a suitable bridging ligand. For instance, the reduction of [Co(edta)]⁻ by [Co(en)₃]²⁺ and [Co(sep)]²⁺ has been shown to occur via an outer-sphere mechanism. mdpi.com The electrostatic attraction between the oppositely charged complexes facilitates an intimate, hydrogen-bonded interaction that precedes the electron transfer. mdpi.com The oxidation of [Co(edta)]²⁻ by [IrCl₆]²⁻ also has a dominant outer-sphere pathway. rsc.org The presence of a spectator cation like [Co(en)₃]³⁺ can enhance this outer-sphere pathway by forming a strong, hydrogen-bonded ion pair with [Co(edta)]²⁻, which in turn influences the stereoselectivity of the product. rsc.org

Inner-Sphere Electron Transfer: An inner-sphere mechanism involves the formation of a precursor complex where a ligand bridges the two metal centers, facilitating the electron transfer. whoi.edu This pathway is possible for Co(II)-EDTA because the Co(II) complex is labile, meaning its ligands can be easily substituted. libretexts.org The oxidation of [Co(edta)]²⁻ by [IrCl₆]²⁻ exhibits a minor inner-sphere pathway alongside the dominant outer-sphere one. rsc.org This involves the substitution of a carboxylate group on the [Co(edta)]²⁻ by a chloride from the [IrCl₆]²⁻ oxidant to form a bridged intermediate. rsc.org Similarly, the oxidation of Co(II)EDTA by chromium(VI) is another reaction where an inner-sphere mechanism is considered possible due to the lability of the Co(II) complex.

Under certain conditions, the electron transfer can be intramolecular. For example, under hydrothermal conditions, Co(III)-EDTA complexes can undergo an electron transfer from a carboxyl group of the EDTA ligand to the Co(III) center, leading to the decarboxylation and degradation of the ligand. researchgate.net This intramolecular electron transfer follows first-order kinetics. researchgate.net

| Reaction | Proposed Mechanism(s) | Key Findings | Reference(s) |

| [Co(edta)]⁻ + [Co(en)₃]²⁺ / [Co(sep)]²⁺ | Outer-Sphere | Involves intimate ion-pairing prior to electron transfer. | mdpi.com |

| [Co(edta)]²⁻ + [IrCl₆]²⁻ | Outer-Sphere and Inner-Sphere | The outer-sphere pathway is dominant; the inner-sphere pathway involves a chloride bridge. The outer-sphere path is enhanced by spectator cations like [Co(en)₃]³⁺. | rsc.orgrsc.orgnih.gov |

| Co(II)EDTA + Cr(VI) | Inner-Sphere and Outer-Sphere | The lability of the Co(II) complex allows for the possibility of an inner-sphere pathway. | |

| Co(III)-EDTA (hydrothermal) | Intramolecular Electron Transfer | Electron transfer occurs from the EDTA ligand to the Co(III) center, causing ligand degradation. | researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a cornerstone for understanding the molecular structure of disodium (B8443419) cobalt edetate, particularly the coordination environment of the cobalt ion.

Fourier Transform Infrared (FTIR) Spectroscopy for Metal-Ligand Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the chemical structure of metal-EDTA complexes. The interaction between the cobalt ion and the ethylenediaminetetraacetic acid (EDTA) ligand induces significant shifts in the vibrational frequencies of the ligand's functional groups, providing a fingerprint of complex formation.

The most informative regions in the FTIR spectrum of disodium cobalt edetate are the carboxylate (-COO⁻) and the carbon-nitrogen (C-N) stretching bands. In the free EDTA disodium salt, the carboxylate groups exhibit characteristic asymmetric and symmetric stretching vibrations. Upon chelation to the cobalt(II) ion, the frequencies of these bands shift, reflecting the coordination of the oxygen atoms to the metal center.

Specifically, the strong absorption bands corresponding to the asymmetric stretching of the carboxylate groups are of primary interest. The position of these bands can indicate the nature of the metal-ligand bond. In studies of various metal-EDTA complexes, a vibrational mode assigned to the C-N-metal interaction has been observed around 1100 cm⁻¹. acs.org The formation of cobalt-based materials using disodium EDTA as a coordinating agent shows distinct FTIR spectra where the characteristic peaks of the final product, such as Co-O stretching vibrations, can be identified. researchgate.net For instance, in the formation of Co3O4, strong peaks around 593 cm⁻¹ and 671 cm⁻¹ are attributed to Co(II)-O and Co(III)-O stretching vibrations, respectively. researchgate.net

Table 1: Key FTIR Vibrational Frequencies in Metal-EDTA Complexes

| Functional Group | Typical Wavenumber (cm⁻¹) in Free EDTA | Wavenumber Shift upon Complexation with Cobalt | Reference |

| Carboxylate Asymmetric Stretch | ~1677 cm⁻¹ (in H-bonded dimer form) | Shifted due to coordination | acs.org |

| C-N Stretch | Not prominent due to H-bonding | Appears or shifts to ~1100 cm⁻¹ | acs.org |

| Co(II)-O Stretch | N/A | ~593 cm⁻¹ (in derived Co3O4) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Reflectance FTIR for Surface-Bound Species and Enhanced Resolution

Reflectance FTIR techniques, such as Attenuated Total Reflectance (ATR-FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), offer advantages for analyzing disodium cobalt edetate, especially when it is part of a larger matrix or bound to a surface. These methods can improve band resolution and minimize interference from the sample matrix. acs.org

Reflectance FTIR is particularly useful for in-situ analysis, allowing for the study of metal complexation under varying conditions, such as changes in pH. acs.org For surface-bound species, ATR-FTIR can distinguish between different types of surface complexes, such as inner-sphere and outer-sphere complexes, by analyzing the vibrational modes of the adsorbed molecules. acs.orgnih.gov This capability is crucial for understanding the environmental fate and reactivity of disodium cobalt edetate on mineral or other surfaces. The enhanced resolution provided by reflectance techniques can help to more clearly distinguish the subtle shifts in the carboxylate and C-N vibrational bands upon complexation. acs.org

X-ray Diffraction and Crystallography for Atomic-Level Structure

X-ray diffraction and crystallography are indispensable for determining the atomic-level structure of disodium cobalt edetate, providing information on its crystalline nature, phase, and precise molecular geometry.

Powder X-ray Diffraction for Crystalline Phase and Nanocrystal Morphology

Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify the crystalline phases of a material and to assess its crystallinity and crystallite size. For materials synthesized using disodium cobalt edetate, PXRD patterns reveal important structural information.

In the synthesis of cobalt-based nanocrystals, disodium EDTA can act as a capping agent or a chelating precursor. myttex.netijirmf.com The addition of disodium EDTA during synthesis has been shown to influence the resulting crystalline structure. For example, it can lead to a decrease in the peak intensities of metallic cobalt and cobalt oxide in the final product, which suggests a reduction in particle size or a lower degree of crystallinity. tandfonline.com The analysis of the diffraction peaks using the Scherrer equation can provide an estimate of the average crystallite size. mdpi.com In studies on EDTA-capped cobalt oxide nanomaterials, the XRD patterns confirm the formation of the desired oxide phase and provide insights into its morphology. myttex.netijirmf.com For instance, the diffraction patterns of Co3O4 nanoparticles synthesized with an EDTA precursor correspond to the standard crystal planes of the spinel structure, such as (111) and (311). researchgate.net

Single-Crystal X-ray Crystallography for Precise Molecular and Crystal Structures

These studies reveal that the EDTA ligand typically acts as a hexadentate ligand, wrapping around the central cobalt ion. The cobalt ion is usually found in a distorted octahedral coordination environment, bonded to the two nitrogen atoms and four carboxylate oxygen atoms of the EDTA ligand. researchgate.netacs.org However, seven-coordinate cobalt-EDTA complexes, often involving a coordinated water molecule, have also been characterized. tandfonline.com In such a structure, the geometry around the cobalt cation can be described as a distorted pentagonal bipyramid. tandfonline.com

The precise bond lengths and angles are determined with high accuracy. For example, in a seven-coordinate aquo(ethylenediaminetriacetatoacetic acid)cobalt(II) complex, the Co-N bond distances are approximately 2.16 Å, and the Co-O bond distances range from about 2.04 to 2.12 Å. tandfonline.com The structure of the complex anion [Co(Edta)]⁻ is a recurring motif, which forms ionic bonds with various counter-ions, leading to complex three-dimensional frameworks in the solid state. researchgate.net

Table 2: Representative Crystallographic Data for Cobalt-EDTA Complexes

| Complex | Crystal System | Space Group | Coordination Geometry of Co | Key Bond Lengths (Å) | Reference |

| [Co(H₂O)(EDTAH₂)]·2H₂O | Triclinic | P-1 | Distorted Pentagonal Bipyramid | Co-N: ~2.16, Co-O: ~2.04-2.12 | tandfonline.com |

| {[Co(III)-μ⁶-(H-EDTA)·H₂O]·2H₂O} | Triclinic | P-1 | Distorted Octahedral | Co-N: ~2.24-2.26, Co-O(water): ~2.07 | researchgate.net |

| K[Co(edta)]·2H₂O | Orthorhombic | P2₁2₁2₁ | Octahedral | N/A | researchgate.net |

| [Co(sep)][Co(edta)]Cl₂·2H₂O | Triclinic | P-1 | Octahedral | Co-N: ~1.92-1.93, Co-O: ~1.88-1.91 | acs.org |

This table is interactive. Click on the headers to sort the data.

Electron Microscopy for Microstructural and Nanostructural Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the microstructure and nanostructure of materials involving disodium cobalt edetate. These methods provide direct imaging of particle size, shape, and surface morphology.

Electronic Absorption Spectroscopy for Quantitative Complex Analysis

UV-Visible spectroscopy is a fundamental technique in coordination chemistry for both qualitative and quantitative analysis of metal complexes.

UV-Visible spectrophotometry is a versatile method for studying metal complexes. najah.edu It can be used to determine the stoichiometry of a complex and for its quantitative determination. curresweb.com The principle behind its quantitative use is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. curresweb.com

For quantification of edetate species like disodium edetate, a common strategy involves forming a stable, colored complex with a metal ion. For instance, disodium edetate reacts with ferric chloride in an acidic medium (0.1 N HCl) to form a NaFeEDTA complex, which exhibits a maximum absorbance (λmax) at 270 nm. nih.govnih.govresearchgate.net This reaction allows for the sensitive and reproducible quantification of disodium edetate in a concentration range of 5–50 μg/mL. nih.govnih.gov

Spectrophotometric methods are also employed to determine the metal-to-ligand ratio in a complex. curresweb.com Techniques such as the mole ratio method and Job's method (continuous variation) are used. curresweb.comuokerbala.edu.iq In the mole ratio method, the concentration of one component (e.g., the metal ion) is held constant while the other (the ligand) is varied, and the resulting absorbance is plotted to find the stoichiometric ratio. curresweb.com These methods are crucial for understanding the fundamental coordination chemistry of complexes like disodium cobalt edetate. uokerbala.edu.iq

| Parameter | Value | Reference |

| Analyte | Disodium Edetate | nih.govnih.gov |

| Reagent | Ferric Chloride (in 0.1 N HCl) | nih.govnih.gov |

| Complex Formed | NaFeEDTA | nih.gov |

| λmax | 270 nm | nih.govnih.govresearchgate.net |

| Linear Range | 5–50 μg/mL | nih.govnih.gov |

| Correlation Coefficient (r²) | 0.9997 | nih.govnih.gov |

| Limit of Detection (LOD) | 1.190 μg/mL | nih.govnih.gov |

| Limit of Quantitation (LOQ) | 3.608 μg/mL | nih.govnih.gov |

Quantifying a specific species in a mixture where other components interfere by absorbing at the same wavelength is a common analytical challenge. researchgate.netnepjol.info Dual-wavelength spectrophotometry is a simple and effective technique developed to overcome this issue. researchgate.netnepjol.info This method involves measuring the absorbance at two different wavelengths. The first wavelength (λ1) is chosen where the analyte of interest has a significant absorbance, while the second (λ2) is selected where the interfering species has the same absorbance as it does at λ1, but the analyte has a different absorbance. researchgate.net

This technique has been specifically developed for the determination of the Co(II)EDTA complex in the presence of the Co(III)EDTA complex. researchgate.netnepjol.info Normal spectrophotometric methods are cumbersome because both complexes absorb significantly at 490 nm, the λmax of Co(II)EDTA. researchgate.netnepjol.info In the dual-wavelength method, the absorbance is measured at a carefully selected wavelength pair, 490 nm and 580 nm. researchgate.netnepjol.info At these two wavelengths, the interfering species, Co(III)EDTA, exhibits nearly the same absorbance, while the absorbance of the target species, Co(II)EDTA, differs significantly. researchgate.net This allows for the precise quantification of Co(II)EDTA even when mixed with Co(III)EDTA, which is crucial for monitoring certain industrial and bioremediation processes. researchgate.net

| Parameter | Description | Reference |

| Analyte | Co(II)EDTA | researchgate.netnepjol.info |

| Interfering Species | Co(III)EDTA | researchgate.netnepjol.info |

| Wavelength 1 (λ1) | 490 nm (λmax of Co(II)EDTA) | researchgate.netnepjol.info |

| Wavelength 2 (λ2) | 580 nm | researchgate.netnepjol.info |

| Principle | Absorbance of Co(III)EDTA is nearly equal at λ1 and λ2, while that of Co(II)EDTA is significantly different, allowing for selective quantification. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) in Coordination Chemistry Research

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used for identifying and quantifying components in a mixture.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used mode of HPLC for the analysis of various compounds, including edetate species. nih.govresearchgate.net Since EDTA itself lacks a chromophore, direct UV detection is difficult. nih.gov A common strategy to overcome this is pre-column derivatization, where the EDTA is complexed with a metal ion to form a UV-active species. researchgate.netnih.gov

A validated method for determining disodium edetate involves derivatization with a ferric chloride solution. researchgate.netnih.gov The resulting stable iron-EDTA complex can then be separated and quantified using an RP-HPLC system with a C18 column and a UV detector. researchgate.netnih.gov Another specific and sensitive HPLC method uses an aqueous cupric nitrate (B79036) solution to form a copper-EDTA complex prior to analysis. nih.gov This method is capable of separating disodium edetate from common contaminants like nitrilotriacetic acid. nih.gov The separation is typically achieved on an octadecyl (C18) or styrene-divinylbenzene column with a mobile phase containing an ion-pairing agent, such as tetrabutylammonium (B224687) phosphate (B84403), in an acetonitrile/water mixture. nih.gov Detection is commonly performed at 254 nm. nih.gov Such methods are linear, quantitative, and reproducible, with reported recoveries of 100% and relative standard deviations of less than 2%. nih.gov

| Parameter | Method 1 | Method 2 |

| Analyte | Disodium Edetate | Disodium Edetate |

| Derivatization Agent | Ferric chloride researchgate.netnih.gov | Cupric nitrate nih.gov |

| Column | Phenomenex Luna C18 researchgate.netnih.gov | 5-micron octadecyl or 10-micron styrene (B11656) divinyl benzene (B151609) nih.gov |

| Mobile Phase | 5% methanol, 95% aqueous tetrabutylammonium bromide and sodium acetate (B1210297) (pH 4.0) researchgate.net | Acetonitrile:0.006 M aqueous tetrabutylammonium phosphate, pH 6.5 (20:80) nih.gov |

| Detection | UV Detector researchgate.net | UV at 254 nm nih.gov |

| Retention Time | ~6 minutes researchgate.net | Not specified |

| Quantifiable Level | Not specified | ~2.8 ng (1.5 µg/mL) nih.gov |

Precolumn Derivatization Techniques for Enhanced Detection

Ethylenediaminetetraacetic acid (EDTA) and its metal complexes, such as disodium cobalt edetate, often lack a chromophore, which makes them difficult to detect using standard UV-Vis spectrophotometric detectors in high-performance liquid chromatography (HPLC). researchgate.net To overcome this limitation, precolumn derivatization is employed. This process involves reacting the analyte with a reagent to form a new compound (a derivative) that possesses strong UV absorbance or fluorescence, thereby enhancing detection sensitivity. researchgate.netnih.gov

A validated reverse-phase HPLC method for the determination of disodium EDTA in pharmaceutical ingredients utilizes this principle. researchgate.net In this method, the EDTA is derivatized with a ferric chloride (FeCl₃) solution. The mixture is heated to form a stable iron-EDTA complex, which is then injected into the HPLC system for analysis. researchgate.netnih.gov This derivatization allows for quantitative determination using a photodiode array detector. nih.gov

Another precolumn derivatization strategy involves the use of chelating reagents like 2-(5-nitro-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol (Nitro-PAPS). oup.com This reagent reacts with metal ions, including cobalt, to form stable, water-soluble complexes that can be readily separated and quantified at very low concentrations using reversed-phase HPLC. oup.com

Table 1: Example of Precolumn Derivatization for EDTA Analysis This interactive table summarizes the conditions for the precolumn derivatization of EDTA with ferric chloride for HPLC analysis.

| Parameter | Condition | Source |

|---|---|---|

| Analyte | Disodium EDTA | nih.gov |

| Derivatizing Agent | Ferric chloride (FeCl₃) solution | nih.gov |

| Reaction | Sample is mixed with FeCl₃ solution | nih.gov |

| Incubation | Heated in a water bath at 70 °C for 20 minutes | nih.gov |

| Detection | Photodiode Array (PDA) Detector | nih.gov |

| Result | Formation of a stable Fe-EDTA complex suitable for UV detection | researchgate.net |

Advanced Mass Spectrometry for Elemental and Species Analysis

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Cobalt Speciation

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample with high sensitivity and specificity. When coupled with a separation technique like ion chromatography (IC) or HPLC, it becomes an indispensable tool for speciation analysis—the identification and quantification of different forms of an element in a sample. nih.govunisa.edu.au

For cobalt edetate, HPLC-ICP-MS can distinguish between different oxidation states of cobalt. A validated procedure has been developed to separate and quantify Co(II) and Co(III) species in solution. acs.org The method uses an anion exchange column to separate the cobalt complexes, which exist as [Co(II)EDTA]²⁻ and [Co(III)EDTA]⁻, before they are introduced into the ICP-MS for element-specific detection at m/z 59. acs.org This approach allows for precise quantification, with limits of quantification for cobalt species reported to be between 0.5 and 0.7 µg L⁻¹. acs.org The technique is robust enough to overcome potential polyatomic interferences, such as ⁴³Ca¹⁶O and ²³Na³⁶Ar, through the use of a collision gas like helium. acs.org This methodology has been successfully applied to determine the speciation of metal-EDTA complexes in various real-world samples. nih.gov

Table 2: Conditions for Cobalt Speciation by HPLC-ICP-MS This interactive table outlines the parameters used for the separation and detection of Co(II)-EDTA and Co(III)-EDTA complexes.

| Parameter | Specification | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) | acs.org |

| Separation Column | Agilent weak anion exchange column (4.6 mm × 250 mm, 5 µm) | acs.org |

| Mobile Phase | 10.0 mM ammonium (B1175870) phosphate / 1.0 mM EDTA, pH 7.0 | acs.org |

| Detection | ICP-MS monitoring cobalt at m/z 59 | acs.orgresearchgate.net |

| Application | Separation and quantification of [Co(II)EDTA]²⁻ and [Co(III)EDTA]⁻ | acs.org |

| LODs | 0.1-0.5 µg/L for most metal-EDTA complexes | nih.gov |

Isotope Dilution Techniques for Exchangeable Cobalt Fraction Assessment

Isotope dilution is a highly accurate method for quantifying the amount of a substance in a sample. It works by adding a known amount of an isotopically enriched version of the analyte (a "spike" or "tracer") to the sample. The change in the isotopic ratio of the analyte allows for the calculation of its original concentration. osti.gov

This technique is particularly valuable for assessing the labile or "isotopically exchangeable" fraction of cobalt in complex systems like soil. acs.orgnih.gov The exchangeable pool, or E value, represents the portion of cobalt that is in equilibrium between the solid and solution phases and is considered potentially bioavailable. acs.org In these studies, a radioactive isotope such as ⁵⁷Co(II) is introduced into a soil suspension and allowed to equilibrate. acs.org By measuring the distribution of the isotope between the solution and the solid matrix, the size of the labile cobalt pool can be determined. acs.orgscience.gov This method can be combined with HPLC-ICP-MS to ensure that the added isotope does not change its oxidation state during the experiment. acs.org A cation exchange procedure is often used to correct for any non-exchangeable tracer that may have become fixed to soil surfaces, ensuring a more accurate assessment of the truly labile fraction. acs.orgnih.gov

Cryogenic Mass-Selected Negative Ion Photoelectron Spectroscopy for Electronic Structure Probing

Cryogenic mass-selected negative ion photoelectron spectroscopy (NIPES) is a sophisticated gas-phase technique used to investigate the intrinsic electronic structures of molecules. rsc.orgrsc.org The method involves generating anionic complexes, such as [Co(II)EDTA]²⁻ or [Co(III)EDTA]⁻, via electrospray ionization. rsc.orgrsc.org These ions are then guided into a cryogenic ion trap cooled to temperatures as low as 20 K. rsc.orgrsc.org This cooling step is crucial as it minimizes thermal effects and improves spectral resolution. rsc.org

The cooled, mass-selected ions are then photodetached by a high-energy laser, and the kinetic energy of the ejected electrons is measured. rsc.orgrsc.org This information is used to determine the electron binding energies of the complex, providing direct insight into its electronic structure, such as the energies of its molecular orbitals. rsc.org

Studies on both [Co(III)EDTA]⁻ and [Co(II)EDTA]²⁻ have confirmed a hexacoordinated metal-ligand binding motif where the cobalt ion is bound by the four carboxylate groups and two nitrogen atoms of the EDTA ligand. rsc.orgrsc.org The experimental vertical detachment energies (VDEs)—the energy required to remove an electron without changing the molecular geometry—show excellent agreement with values calculated using density functional theory (DFT). rsc.orgrsc.org For the [Co(III)EDTA]⁻ complex, analysis reveals that the electron detachment process involves contributions from both the cobalt d-orbitals and the EDTA ligand. rsc.org

Table 3: Experimental and Calculated Vertical Detachment Energies (VDEs) for Cobalt-EDTA Complexes This interactive table presents the VDEs for Co(III) and Co(II) EDTA complexes as determined by cryogenic NIPES and theoretical calculations.

| Complex | Experimental VDE (eV) | Calculated VDE (eV) | Key Finding | Source |

|---|---|---|---|---|

| [Co(III)EDTA]⁻ | 5.35 | 5.32 - 5.43 | Hexacoordinated binding motif; detachment involves both metal and ligand. | rsc.org |

| [Co(II)EDTA]²⁻ | ~1.1 (Feature X) | ~1.1 | Hexacoordinated binding motif; lowest energy detachment from Co 3d-orbitals. | rsc.orgdicp.ac.cn |

Specialized Analytical Methodologies for Cobalt Chelation Research

Spectrophotometric Assays for Screening Cobalt Chelators

Spectrophotometric assays provide a rapid and cost-effective method for screening potential chelating agents for cobalt. These assays are often based on competition, where a candidate chelator competes with a known indicator dye for binding to cobalt ions.

One such method employs the indicator 1-nitroso-2-naphthol-3,6-disulfonic acid disodium salt (NNDSA). researchgate.netnih.gov NNDSA forms a colored complex with cobalt. When a more effective chelator is introduced, it sequesters the cobalt from the NNDSA complex, leading to a measurable change in the solution's absorbance. researchgate.net This assay has been standardized for use across a pathophysiologically relevant pH range (4.5-7.5) and has been verified using known chelators like EDTA. researchgate.net Measurements can be performed at various wavelengths, such as 490 nm and 540 nm, to monitor the chelation activity. rsc.org

Another specialized technique is dual-wavelength spectrophotometry, which has been developed to quantify [Co(II)EDTA] in the presence of the interfering [Co(III)EDTA] complex. researchgate.net Since both species absorb light significantly at the λ-max of Co(II)EDTA (~490 nm), a simple measurement is inaccurate. The dual-wavelength method overcomes this by measuring absorbance at two wavelengths (490 nm and 580 nm). At this pair of wavelengths, the difference in absorbance is significant for the target analyte, [Co(II)EDTA], but minimal for the interfering species, [Co(III)EDTA], allowing for precise quantification. researchgate.net

Table 4: Summary of Spectrophotometric Assays for Cobalt Chelation This interactive table compares different spectrophotometric methods used in cobalt chelation research.

| Method | Principle | Reagents | Wavelength(s) | Application | Source |

|---|---|---|---|---|---|

| Competitive Assay | A test compound competes with an indicator for Co(II) binding, causing an absorbance change. | Co(II), NNDSA, Test Chelator (e.g., EDTA) | 490 nm, 540 nm | Screening libraries of potential cobalt chelators. | researchgate.netrsc.org |

| Dual-Wavelength | Measures absorbance at two wavelengths to quantify one species in the presence of an interfering one. | Co(II)EDTA, Co(III)EDTA | 490 nm and 580 nm | Quantifying Co(II)EDTA in a mixture with Co(III)EDTA. | researchgate.net |

| Complex Formation | Direct reaction of Co(II) with EDTA and an oxidizing agent to form a colored complex. | Co(II), EDTA, tert-butyl hydroperoxide | 580 nm | Determination of cobalt concentration. | rsc.org |

Surface Science and Magnetization Techniques for Material Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the atoms within a material. chemistryviews.orgmdpi.com When analyzing disodium cobalt edetate, XPS provides critical information about the cobalt, oxygen, nitrogen, and carbon environments.

The XPS spectrum of a cobalt-containing compound will show characteristic peaks for the Co 2p orbital. rsc.orgchemrxiv.org The binding energies of the Co 2p3/2 and Co 2p1/2 peaks, as well as the presence and intensity of satellite peaks, can be used to determine the oxidation state of the cobalt ion, distinguishing between Co(II) and Co(III). rsc.orgchemrxiv.orgresearchgate.net For instance, in a study of Co(II)-EDTA, oxidation to Co(III)-EDTA was confirmed by the appearance of Co 2p peaks at binding energies of 782.3 eV and 797.6 eV, which are characteristic of Co(III). rsc.org

Furthermore, XPS can probe the chemical environment of the other elements in the EDTA ligand. rsc.orgnih.gov Changes in the N 1s and O 1s spectra upon complexation with cobalt can indicate which atoms are involved in the coordination bond. rsc.org For example, a shift to higher binding energies for the N 1s peaks after cobalt adsorption suggests that the nitrogen atoms act as electron donors in the complex formation. rsc.org

Table 2: Representative XPS Binding Energies for Cobalt-EDTA Complexes

| Element | Orbital | Binding Energy (eV) for Co(II) Species | Binding Energy (eV) for Co(III) Species | Source |

| Cobalt | Co 2p3/2 | ~783.8 | ~781.5 - 782.3 | rsc.orgresearchgate.net |

| Cobalt | Co 2p1/2 | ~799.1 | ~796.5 - 797.6 | rsc.orgresearchgate.net |

| Nitrogen | N 1s | Varies with coordination | Shifts to higher energy upon coordination | rsc.org |

| Oxygen | O 1s | Varies with coordination | Varies with coordination | rsc.org |

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials, such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc). mdpi.comnih.gov While disodium cobalt edetate itself is not typically studied for its magnetic properties in bulk, it is used as a precursor or capping agent in the synthesis of cobalt-containing magnetic nanoparticles, such as cobalt ferrite (B1171679) (CoFe₂O₄). doi.orgresearchgate.net

In these applications, the thermal decomposition of the cobalt-EDTA complex during synthesis influences the final magnetic properties of the nanoparticles. doi.org VSM analysis of these nanoparticles reveals their magnetic behavior. For example, cobalt ferrite nanoparticles synthesized using an EDTA-based precursor method have shown saturation magnetization values ranging from 50 to 83 emu/g and coercivity values from 525 to 960 Oe, which are suitable for applications like magnetic recording. doi.org The magnetic properties are highly dependent on the synthesis conditions, such as the annealing temperature, which affects the particle size and crystallinity. nih.govdoi.org

Table 3: Magnetic Properties of Cobalt-Containing Nanoparticles Synthesized with EDTA

| Material | Synthesis Method | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Source |

| Cobalt Ferrite Nanoparticles | Sol-gel with EDTA/EG precursor | 50 - 83 | 525 - 960 | doi.org |

| Cobalt-doped Fe₃O₄ | Electrochemical with EDTA capping | Not specified, but improved curing | Not specified | researchgate.net |

| Cobalt-doped Iron Oxide | Hydrothermal | up to 45 | Not specified | mdpi.com |

| Cobalt Ferrite Nanoparticles | Solution Combustion | 47 | 947 | nih.gov |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in a material's physical and chemical properties as a function of temperature. mt.comopenaccessjournals.comnih.gov

TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. mt.comopenaccessjournals.com For cobalt-EDTA complexes, TGA can be used to study the decomposition of the EDTA ligand and the formation of cobalt oxide. researchgate.net The TGA curve will show distinct weight loss steps corresponding to the removal of water molecules and the subsequent decomposition of the organic ligand.

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions, such as melting and crystallization, as well as chemical reactions like curing. nih.govresearchgate.net In the context of disodium cobalt edetate, DSC is particularly relevant when it is used as a component in polymer systems, such as epoxy resins. researchgate.netupc.edu The cobalt-EDTA complex can act as a curing agent or catalyst. researchgate.netsemanticscholar.org DSC studies have shown that EDTA-capped cobalt-doped nanoparticles can significantly improve the curing reaction of epoxy resins, as indicated by the heat release data. researchgate.netupc.edu The DSC thermograms show exothermic peaks corresponding to the curing process, and the temperature and enthalpy of these peaks provide information about the efficiency and kinetics of the curing reaction. upc.edunii.ac.jp

Table 4: Thermal Analysis Data for EDTA-Containing Systems

| System | Technique | Key Observation | Temperature (°C) | Source |

| DGEBA Epoxy + EDTADA | DSC | Sharp exothermic curing peak | 193 | nii.ac.jp |

| EDTA-capped Cobalt Oxide | TGA | Decomposition of organic components | Not specified | researchgate.net |

| Epoxy + EDTA-capped Co-doped Fe₃O₄ | DSC | Improved curing reaction | Varies with heating rate | researchgate.netupc.edu |

| Protein extracts with EDTA | DSC | Denaturation transitions | 35.5 - 92.6 | oup.comresearchgate.net |

Advanced Biochemical and Environmental Research Paradigms

Investigations into the Interaction of Disodium (B8443419) Cobalt Edetate with Biological Systems at the Molecular Level

The interaction of disodium cobalt edetate with fundamental biological molecules such as DNA and proteins is a critical area of research. These studies provide insights into the compound's potential biological effects and its utility in probing molecular structures and functions.

The binding of cobalt complexes to DNA is a subject of considerable interest. Spectroscopic studies on a related complex, a cobalt(III) EDTA azide (B81097) complex, have provided valuable insights into these interactions. When this complex interacts with calf thymus DNA (CT-DNA), a hyperchromic effect is observed in the UV-Visible spectrum, suggesting a binding interaction that likely involves a combination of intercalation between the DNA base pairs and external groove binding wisdomlib.org. The binding constant for this interaction was determined to be 1.3104 M⁻¹, indicating a moderate binding affinity wisdomlib.org. Such studies help in understanding how cobalt complexes can modify the spectral properties of DNA, which is crucial for potential applications in molecular biology wisdomlib.org.

Further research using various spectroscopic techniques such as fluorescence spectroscopy, circular dichroism, and viscosity measurements, as well as thermal denaturation studies and cyclic voltammetry, has been employed to elucidate the binding modes of different cobalt complexes with DNA nih.govcumhuriyet.edu.tr. These studies have revealed that cobalt complexes can bind to DNA through various non-covalent interactions, including groove binding and intercalation nih.govnih.gov. For instance, the interaction of certain cobalt(III) complexes with DNA has been shown to favor the minor groove, with a preference for A-T rich regions nih.gov.

In the realm of protein interactions, the binding of cobalt complexes to proteins like zinc finger proteins has been a significant area of investigation. Zinc finger domains are crucial for the DNA-binding function of many transcription factors, and their structure is stabilized by a coordinated zinc ion nih.gov. Studies have shown that certain cobalt(III) complexes can disrupt the structure and function of zinc finger proteins nih.gov. This disruption can occur through the displacement of the zinc ion from the peptide by the cobalt complex nih.gov. Fluorescence assays have demonstrated the release of zinc from a model zinc finger peptide upon the addition of a cobalt complex, as evidenced by the increased absorbance of a zinc-binding dye nih.gov. This interaction can inhibit the binding of the zinc finger protein to its consensus DNA sequence nih.gov. The mechanism often involves the cobalt complex binding to histidine residues within the zinc finger domain, leading to the displacement of zinc and the subsequent loss of DNA-binding activity nih.gov.

The following table summarizes the binding constants of a Cobalt(III) EDTA azide complex with DNA and a model protein, bovine serum albumin (BSA).

| Biomolecule | Binding Constant (K) | Technique |

| Calf Thymus DNA (CT-DNA) | 1.3104 M⁻¹ | UV-Visible Spectroscopy |

| Bovine Serum Albumin (BSA) | 2.0 x 10⁴ M⁻¹ | UV-Visible Spectroscopy |

Data sourced from a study on a Cobalt(III) EDTA azide complex, providing a model for the interactions of cobalt-EDTA complexes. wisdomlib.org

Metalloenzymes are a class of enzymes that require a metal ion for their catalytic activity. The inhibition of these enzymes is a key area of research for understanding their function and for the development of therapeutic agents. Disodium cobalt edetate, and more broadly EDTA and its metal complexes, can act as inhibitors of metalloenzymes primarily through the mechanism of chelation.

The fundamental principle behind this inhibition is the high affinity of the EDTA ligand for metal ions patsnap.com. EDTA can form stable, water-soluble complexes with a wide range of metal ions, including those that serve as essential cofactors for metalloenzymes patsnap.com. By sequestering the metal ion from the enzyme's active site, the enzyme is rendered inactive. This process is often reversible, and the enzyme's activity can be restored by the addition of an excess of the required metal ion.

A prominent example of this inhibitory mechanism is seen with matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Studies have shown that EDTA can significantly inhibit the activity of endogenous MMPs in human dentin nih.gov. This inhibition is attributed to the chelation of the essential zinc ions from the active site of the MMPs nih.gov. The inhibitory effect is time-dependent, with significant inhibition observed within minutes of exposure to EDTA nih.gov.

The following table illustrates the percentage of MMP inhibition by 17% EDTA at different exposure times, demonstrating the effectiveness of chelation in enzyme deactivation.

| Exposure Time | Percent Inhibition of MMP Activity |

| 1 minute | 55.1 ± 21.5% |

| 2 minutes | 72.8 ± 11.7% |

| 5 minutes | 74.7 ± 9.7% |

Data from a study on the inhibition of endogenous dentin matrix metalloproteinases by EDTA. nih.gov

Furthermore, cobalt complexes have been specifically designed and studied as inhibitors for certain metalloenzymes. For instance, a cobalt(III) complex of the MMP inhibitor marimastat (B1683930) has been investigated as a potential hypoxia-activated prodrug nih.gov. In this approach, the cobalt(III) center renders the inhibitor inactive until it is reduced in the hypoxic environment of a tumor, releasing the active MMP inhibitor nih.gov. This highlights a more targeted approach to metalloenzyme inhibition using cobalt complexes.

A variety of sophisticated methodologies are employed to assess the reactivity of disodium cobalt edetate and related complexes with biological components. These techniques provide crucial information about the nature of the interaction, binding affinities, and structural changes in both the complex and the biomolecule.

Spectroscopic Techniques:

UV-Visible (UV-Vis) Absorption Spectroscopy: This is a fundamental technique used to monitor the interaction between cobalt-EDTA complexes and biomolecules like DNA and proteins. Changes in the absorption spectrum, such as hypochromism or hyperchromism, and shifts in the wavelength of maximum absorbance (λmax) can indicate binding and provide information about the binding mode wisdomlib.orgnih.govcumhuriyet.edu.tr. Titration experiments, where the concentration of the biomolecule is systematically varied, allow for the determination of binding constants wisdomlib.org.

Fluorescence Spectroscopy: This technique is highly sensitive for studying the binding of complexes to fluorescent biomolecules or for using fluorescent probes. Quenching or enhancement of the fluorescence intensity of a biomolecule upon addition of the cobalt complex can be used to determine binding affinities and mechanisms nih.govcumhuriyet.edu.tr.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying conformational changes in biomolecules upon binding of a complex. Changes in the CD spectrum of DNA or proteins can indicate alterations in their secondary or tertiary structure mdpi.com.

Other Biophysical and Biochemical Methods:

Viscosity Measurements: The viscosity of a DNA solution can provide evidence for the mode of binding of a complex. Intercalating agents, which insert themselves between the base pairs of DNA, typically cause an increase in the viscosity of the DNA solution due to the lengthening of the DNA helix nih.gov.

Thermal Denaturation Studies (Melting Temperature Analysis): The melting temperature (Tm) of DNA, the temperature at which the double helix dissociates into single strands, can be affected by the binding of a complex. An increase in the Tm suggests that the complex stabilizes the double helix, which is often indicative of intercalation cumhuriyet.edu.tr.

Gel Electrophoresis: This technique can be used to study the cleavage of DNA by a complex or to observe changes in the electrophoretic mobility of DNA upon binding, which can provide information about the nature of the interaction nih.gov. The comet assay, a single-cell gel electrophoresis technique, can be used to assess DNA damage induced by such complexes mdpi.com.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive analytical technique used to determine the elemental composition of a sample. It can be used to measure the total cobalt concentration in biological samples to study the uptake and distribution of cobalt-EDTA complexes nih.gov.

Role of Cobalt-EDTA Complexes as Research Tools in Biochemical Assays

The unique properties of cobalt-EDTA complexes make them valuable tools in various biochemical assays, enabling researchers to probe enzymatic mechanisms and modulate cellular processes.

The ability of disodium cobalt edetate to chelate metal ions provides a powerful method for the controlled deactivation of metal-dependent enzymes. This "switching off" of enzymatic activity is a crucial tool for elucidating the role of the metal cofactor in the catalytic mechanism.

A prime example of this application is in the study of cyanide poisoning and its antidote, dicobalt edetate. Cyanide is a potent inhibitor of cytochrome c oxidase, a critical metalloenzyme in the mitochondrial electron transport chain, by binding to the iron in the enzyme's active site patsnap.com. Dicobalt edetate acts as an antidote by providing cobalt ions that have a high affinity for cyanide patsnap.com. The cobalt ions from the edetate complex bind to the cyanide, forming a stable and less toxic cobalt cyanide complex patsnap.com. This sequestration of cyanide effectively "deactivates" the inhibitor, freeing up cytochrome c oxidase and allowing cellular respiration to resume patsnap.com. This system serves as a dramatic in-vivo example of controlled deactivation for a clear mechanistic purpose: the restoration of enzyme function by removing a potent inhibitor.

In a more controlled laboratory setting, the addition of disodium cobalt edetate to a reaction mixture containing a metalloenzyme can be used to systematically remove the metal cofactor. By monitoring the corresponding decrease in enzyme activity, researchers can confirm the enzyme's dependence on that specific metal ion. Subsequent re-addition of the metal ion can then be used to study the kinetics of enzyme reactivation.

Metal ions are not only cofactors for enzymes but also act as important signaling molecules and regulators of various cellular processes nih.govnih.gov. The ability of disodium cobalt edetate to chelate and thus alter the concentration of free metal ions makes it a useful tool for studying these processes.

By introducing a chelating agent like cobalt-EDTA into a cellular system, researchers can create a state of localized metal ion depletion. This allows for the investigation of the downstream effects on cellular signaling pathways, gene expression, and other physiological responses that are dependent on these metal ions nih.gov. For example, cobalt ions themselves have been shown to influence cellular processes by mimicking hypoxia and stabilizing hypoxia-inducible factor-1α (HIF-1α) mdpi.com. While this is a direct effect of the cobalt ion, the use of a cobalt-EDTA complex could potentially modulate the availability of other metal ions that also play a role in these pathways.

The sequestration of metal ions by EDTA can impact a wide range of cellular functions. For instance, cobalt ions have been shown to have an immunosuppressive effect by inhibiting lymphocyte proliferation and cytokine release mdpi.com. By using a chelator like EDTA, the bioavailability of cobalt and other metal ions that influence immune cell function can be altered, providing a means to study the intricate role of metal ions in the immune system.

Advanced Applications in Environmental Chemical Research

Disodium cobalt edetate, often referred to as cobalt-EDTA, is increasingly being utilized in sophisticated environmental research due to its unique chemical properties. Its applications span from catalytic degradation of pollutants to serving as a tool in the study of heavy metal behavior in various environmental compartments.

Catalytic Roles of Cobalt-EDTA Modified Materials in Environmental Remediation (e.g., Photocatalysis)

The stable complex of cobalt-EDTA is being harnessed to develop novel materials for environmental cleanup, particularly through advanced oxidation processes (AOPs) like photocatalysis. These processes are crucial for degrading persistent organic pollutants and metal-organic complexes found in industrial wastewater. semanticscholar.org

One significant application is in the treatment of low-level radioactive wastewater from the nuclear industry, which often contains the highly stable Co(II)-EDTA complex. Traditional methods struggle to remove this complex, but recent research has shown the efficacy of contact-electro-catalysis using commercial fluorinated ethylene (B1197577) propylene (B89431) (FEP) powder. This method generates reactive oxygen species (ROS) that break down the Co(II)-EDTA complex, oxidizing the central cobalt atom to Co(III)-EDTA, which can then be more easily removed under alkaline conditions. This process is notable for its low energy consumption as it does not require electrodes or chemical oxidants.

In the realm of photocatalysis, cobalt-EDTA modified materials have demonstrated enhanced capabilities. For instance, EDTA-capped cobalt oxide nanomaterials have shown superior photocatalytic degradation of dyes like malachite green and crystal violet under visible light compared to pure cobalt oxide. The morphology of these nanomaterials facilitates effective electron/hole separation, which is key to their enhanced photocatalytic activity.

Furthermore, titanium-based photocatalysis (TiO2/UV) and other photochemical methods involving oxidizing agents (H2O2/UV-C) have been successfully used to degrade the Co-EDTA complex. semanticscholar.orghud.ac.ukresearchgate.net These AOPs break down the EDTA molecule, releasing the cobalt ion, which can then be removed by precipitation or adsorption. semanticscholar.orgresearchgate.net Studies using TiO2–LDH (Layered Double Hydroxide) photocatalysts have also shown significant removal of Co(II)-EDTA complexes from aqueous solutions, with removal efficiencies reaching up to 81%. researchgate.net

The table below summarizes the performance of different catalytic systems involving cobalt-EDTA in environmental remediation.

| Catalytic System | Target Pollutant | Removal/Degradation Efficiency | Key Findings |

| Contact-Electro-Catalysis (FEP) | Co(II)-EDTA | 41.6% decomplexation in 240 mins | Low energy consumption, no need for external electrodes or oxidants. |

| EDTA capped cobalt oxide nanomaterials | Malachite Green, Crystal Violet | 56.3% (MG), 37.9% (CV) | Enhanced degradation due to favorable morphology for electron/hole separation. |

| TiO2/UV Photocatalysis | Co-EDTA complex | Twofold improvement in decontamination factor | Effective degradation of the complex and recovery of cobalt. semanticscholar.orghud.ac.ukresearchgate.net |

| TiO2–LDH Photocatalysts | Co(II)-EDTA | 71-81% removal in 270 mins | Removal attributed to a combination of adsorption and photodegradation. researchgate.net |

Bioavailability and Speciation Studies of Heavy Metals in Environmental Matrices

Understanding the bioavailability and speciation of heavy metals is critical for assessing their environmental risk and developing effective remediation strategies. Disodium cobalt edetate, as a strong chelating agent, plays a significant role in these studies by forming stable complexes with various metal ions. mdpi.com

EDTA is widely used as an extractant in soil science to estimate the bioavailable fraction of heavy metals to plants. oatext.com By chelating with metals in the soil, EDTA can mobilize them from the solid phase into the soil solution, mimicking the process of plant uptake. researchgate.net Research has shown that EDTA can extract high concentrations of metals like lead, cadmium, copper, and zinc from contaminated soils. mdpi.com The effectiveness of EDTA in mobilizing metals is attributed to its ability to form stable complexes with metals bound to organic matter and other soil components. mdpi.com

The speciation of heavy metals in aquatic environments is also heavily influenced by the presence of chelating agents like EDTA. whoi.edu In many phytoplankton culturing media, the speciation of metals is dominated by chelation with EDTA, which keeps the metals in a soluble, and sometimes more bioavailable, form. whoi.edu However, the formation of metal-EDTA complexes can also reduce the acute toxicity of free heavy metals by lowering the concentration of the free metal ion in solution. scielo.br

The following table details the use of EDTA in extracting various heavy metals from soil, providing an indication of their potential bioavailability.

| Heavy Metal | Extractant | Extraction Efficiency/Observations | Reference |